molecular formula C7H16ClNO2 B13682990 (S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B13682990
M. Wt: 181.66 g/mol
InChI Key: WHBQKHHMDXKGKD-JEDNCBNOSA-N
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Description

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reductive amination of 3,3-dimethylbutanal with a chiral amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    3-(Aminomethyl)benzeneboronic acid hydrochloride: A structurally similar compound used in different applications.

    (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride: Another related compound with distinct properties.

Uniqueness

(S)-2-(Aminomethyl)-3,3-dimethylbutanoic acid hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its ability to selectively bind to certain proteins makes it valuable in drug development and other scientific research applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3,3-dimethylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(4-8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1

InChI Key

WHBQKHHMDXKGKD-JEDNCBNOSA-N

Isomeric SMILES

CC(C)(C)[C@@H](CN)C(=O)O.Cl

Canonical SMILES

CC(C)(C)C(CN)C(=O)O.Cl

Origin of Product

United States

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